

Spectroscopic Analysis of 4-(Dimethylamino)butanal: A Technical Overview

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Compound of Interest

Compound Name: 4-(Dimethylamino)butanal

Cat. No.: B018867

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This guide provides a detailed overview of the expected spectroscopic data for **4-(Dimethylamino)butanal**, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for **4-(Dimethylamino)butanal** in public databases, this document presents a combination of data from its close analog, 4-(N,N-Dimethylamino)butanal dimethyl acetal, and predicted values based on established spectroscopic principles for aliphatic aldehydes and amines.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous experimental spectroscopic data for **4-(Dimethylamino)butanal**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-(Dimethylamino)butanal**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.75	Triplet (t)	1H	-CHO
~2.45	Triplet (t)	2H	-CH ₂ -CHO
~2.25	Triplet (t)	2H	-CH ₂ -N(CH ₃) ₂
~2.20	Singlet (s)	6H	-N(CH ₃) ₂
~1.80	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

Predicted data is based on typical chemical shifts for aliphatic aldehydes and amines.[\[1\]](#)[\[2\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-(Dimethylamino)butanal**

Chemical Shift (δ) ppm	Assignment
~202	-CHO
~59	-CH ₂ -N(CH ₃) ₂
~45	-N(CH ₃) ₂
~43	-CH ₂ -CHO
~22	-CH ₂ -CH ₂ -CH ₂ -

Predicted data is based on typical chemical shifts for aliphatic aldehydes and amines.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Predicted Infrared (IR) Spectroscopy Data for **4-(Dimethylamino)butanal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretch (alkane)
2720	Medium	C-H stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1465	Medium	C-H bend (alkane)
1260	Medium	C-N stretch (amine)

Predicted data is based on characteristic IR absorption frequencies for aldehydes and amines.
[\[5\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data for **4-(Dimethylamino)butanal**

m/z	Interpretation
115	Molecular ion [M] ⁺
114	[M-H] ⁺
85	[M-CHO] ⁺
58	[CH ₂ =N(CH ₃) ₂] ⁺ (alpha-cleavage)
44	[C ₂ H ₆ N] ⁺

Predicted fragmentation patterns are based on common fragmentation pathways for aliphatic aldehydes and amines.[\[2\]](#)[\[6\]](#)

Experimental Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

While direct experimental data for the aldehyde is scarce, data for its dimethyl acetal precursor is available and provides valuable structural confirmation of the carbon backbone and the dimethylamino group.[\[7\]](#)

Table 5: Experimental ¹H NMR Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.37	Triplet (t)	1H	-CH(OCH ₃) ₂
3.31	Singlet (s)	6H	-OCH ₃
2.24	Triplet (t)	2H	-CH ₂ -CH(OCH ₃) ₂
2.21	Singlet (s)	6H	-N(CH ₃) ₂
1.47-1.63	Multiplet (m)	4H	-CH ₂ -CH ₂ -

Solvent: CDCl₃, Frequency: 200 MHz.[\[7\]](#)

Table 6: Experimental IR Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

Wavenumber (cm ⁻¹)	Assignment
2945	-CH ₂ - stretch
2816	-CH- stretch
1464	C-N stretch
1074	C-O- stretch

[\[7\]](#)

Table 7: Experimental Mass Spectrometry (MS) Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

m/z	Interpretation
162.5	[M+H] ⁺

[\[7\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR Spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃)
- **4-(Dimethylamino)butanal** sample

- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Dimethylamino)butanal** in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
 - Use a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).

- Phase the spectrum.
- Reference the spectrum to the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **4-(Dimethylamino)butanal** sample
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO_2 and H_2O .
- Sample Application: Place a small drop of the liquid **4-(Dimethylamino)butanal** sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.

- Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC)
- GC column suitable for amines and aldehydes
- Helium carrier gas
- **4-(Dimethylamino)butanal** sample
- Solvent for sample dilution (e.g., dichloromethane)

Procedure:

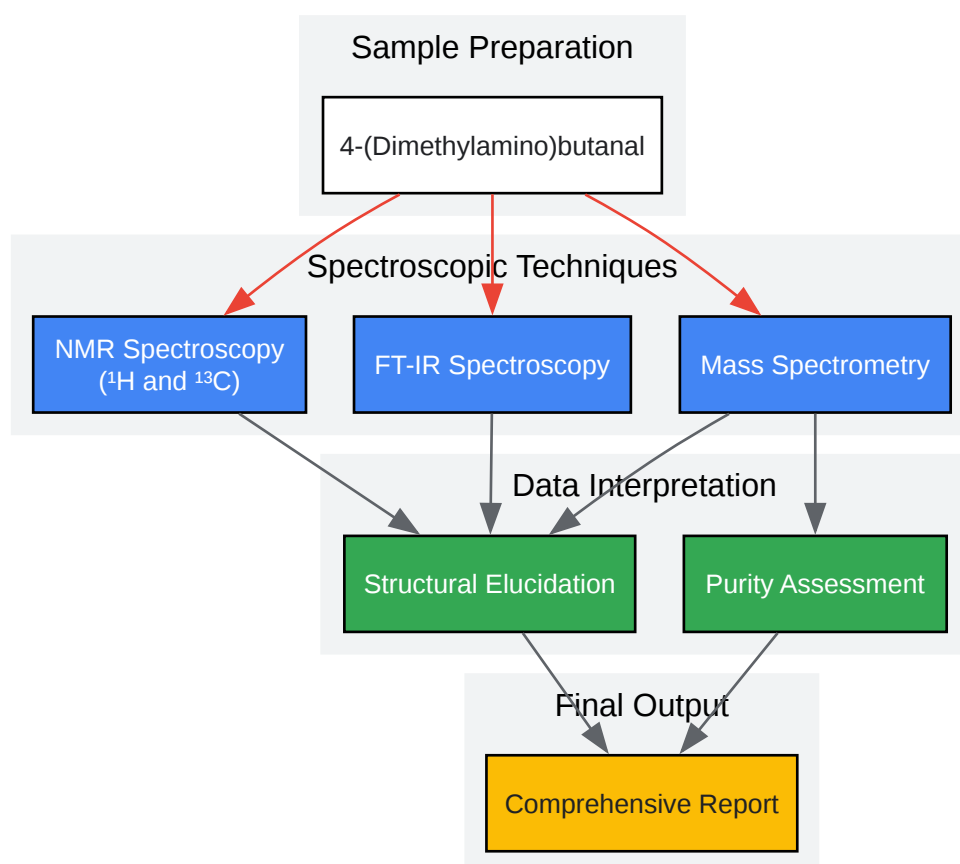
- Sample Preparation: Prepare a dilute solution of **4-(Dimethylamino)butanal** in a volatile solvent.
- GC-MS Instrument Setup:
 - Set the GC oven temperature program to ensure separation from any impurities.
 - Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
 - Use helium as the carrier gas at a constant flow rate.
- Mass Spectrometer Setup:
 - Use a standard EI energy of 70 eV.
 - Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

- Data Acquisition: Inject the sample into the GC-MS system. The separated components will be introduced into the mass spectrometer.
- Data Analysis:
 - Identify the peak corresponding to **4-(Dimethylamino)butanal** in the total ion chromatogram.
 - Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **4-(Dimethylamino)butanal**.

Workflow for Spectroscopic Analysis of 4-(Dimethylamino)butanal



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Caption: Logical workflow for the spectroscopic analysis of **4-(Dimethylamino)butanal**.

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